2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1375238-97-3
VCID: VC2578359
InChI: InChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20)
SMILES: C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F
Molecular Formula: C13H14ClF3N2O3
Molecular Weight: 338.71 g/mol

2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate

CAS No.: 1375238-97-3

Cat. No.: VC2578359

Molecular Formula: C13H14ClF3N2O3

Molecular Weight: 338.71 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate - 1375238-97-3

Specification

CAS No. 1375238-97-3
Molecular Formula C13H14ClF3N2O3
Molecular Weight 338.71 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(3-chloro-2-morpholin-4-ylphenyl)carbamate
Standard InChI InChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20)
Standard InChI Key LYTFMFFLWOPWIJ-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F
Canonical SMILES C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F

Introduction

Chemical Structure and Identification

2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate is an organic molecule characterized by several distinctive structural elements. The compound contains a central carbamate linkage that connects a trifluoroethyl group to a phenyl ring. This phenyl ring is substituted with a chlorine atom at position 3 and a morpholine heterocycle at position 2. The morpholine group, a six-membered heterocycle containing both oxygen and nitrogen atoms, contributes to the compound's potential for hydrogen bonding and interactions with biological targets. Meanwhile, the trifluoroethyl group likely influences the compound's lipophilicity, metabolic stability, and electronic properties.

Chemical Identifiers

The compound is cataloged in chemical databases with various identifiers that enable precise identification and tracking in scientific literature and commercial repositories. These identifiers are summarized in the following table:

IdentifierValue
CAS Number1375238-97-3
Molecular FormulaC₁₃H₁₄ClF₃N₂O₃
Molecular Weight338.71 g/mol
IUPAC Name2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate
Standard InChIInChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20)
InChI KeyLYTFMFFLWOPWIJ-UHFFFAOYSA-N
SMILESC1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F
MDL NumberMFCD21602403

These identifiers provide standardized ways to refer to the compound across different databases and information systems, facilitating research and communication about its properties and applications .

Related Compounds and Structural Analogs

The search results mention several compounds that share structural similarities with 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate, suggesting it belongs to a broader family of fluorinated carbamates being explored for various research purposes. These related compounds include:

  • 2,2,2-trifluoroethyl N-(3-chloro-4-methylphenyl)carbamate (CAS: 877964-35-7): A similar carbamate with a different substitution pattern on the phenyl ring and lacking the morpholine group .

  • 2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (CAS: 39871440): Another trifluoroethyl carbamate derivative with a chlorophenyl moiety, but with a trifluoromethyl group instead of a morpholine .

  • 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 39871511): A related compound with a trifluoromethyl group on the phenyl ring instead of a chlorine and morpholine .

  • 2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate (CAS: 1197808-29-9): This compound contains both a trifluoroethyl group and a morpholine moiety but connected through an ethyl linker rather than directly to a phenyl ring .

Analytical Characterization

Analytical characterization of 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate is essential for confirming its identity and purity. Although specific analytical data for this compound is limited in the search results, standard analytical techniques that would be appropriate for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide valuable information about the compound's structure, with the fluorine NMR being particularly useful for confirming the trifluoroethyl group.

  • Mass Spectrometry: This would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the compound's structural features.

  • Infrared (IR) Spectroscopy: IR would help identify functional groups such as the carbamate carbonyl, N-H bonds, and C-F stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): This would assess the compound's purity and could be used for quality control.

  • X-ray Crystallography: If suitable crystals could be obtained, this would provide definitive confirmation of the three-dimensional structure.

These analytical techniques collectively provide a comprehensive characterization of the compound's structure, purity, and physical properties, which is essential for research applications and quality control in commercial production .

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